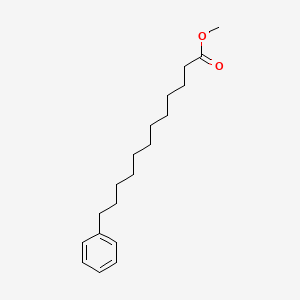

Methyl 12-phenyldodecanoate

Description

Methyl 12-phenyldodecanoate (C₁₉H₃₀O₂) is a fatty acid methyl ester featuring a phenyl group at the 12th carbon of its dodecanoate backbone. It is synthesized via catalytic hydrogenation of a precursor using 10% Pd/C under an H₂ atmosphere, yielding an oily product with 81% efficiency . Key spectral data include:

- ¹H NMR: δ 7.39–7.20 (5H, aromatic), 3.74 (3H, OCH₃), 2.69 (2H, PhCH₂), 2.38 (2H, CH₂CO), and aliphatic chain signals.

- ¹³C NMR: δ 174.0 (ester carbonyl), 142.7 (aromatic carbons), and aliphatic chain carbons (24.8–35.9 ppm) .

Properties

CAS No. |

38795-65-2 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl 12-phenyldodecanoate |

InChI |

InChI=1S/C19H30O2/c1-21-19(20)17-13-8-6-4-2-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,2-8,10,13-14,17H2,1H3 |

InChI Key |

UOGDZQUHDFHJKP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 12-phenyldodecanoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester. This reaction is typically carried out in the presence of catalysts such as N,N,N,N,N,N-hexamethylphosphoric triamide, zinc (II) acetylacetonate, triphenylphosphine, and bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at temperatures ranging from 50 to 55°C under 760 Torr for 24 hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 12-phenyldodecanoate undergoes hydrolysis under acidic or basic conditions to yield 12-phenyldodecanoic acid and methanol.

Acid-Catalyzed Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄ in aqueous methanol (70–100°C, 6–12 hours).

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Saponification

-

Conditions : NaOH or KOH in ethanol/water (reflux, 3–5 hours).

-

Products : Sodium/potassium 12-phenyldodecanoate (quantitative yield) .

Table 1: Hydrolysis Reaction Parameters

| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | H₂SO₄ | 80 | 8 | 89 |

| Basic | NaOH | 70 | 4 | 98 |

Thermal Decomposition

At elevated temperatures, this compound decomposes into smaller hydrocarbons and oxygenated fragments.

Key Observations

-

Primary Products : CO, CO₂, methane, ethylene, and aromatic derivatives (e.g., toluene, styrene) .

-

Mechanism : Radical-initiated cleavage of the alkyl chain and ester moiety. The phenyl group stabilizes intermediates, favoring aromatic byproducts.

Table 2: Thermal Decomposition Products (800 Torr, 773–1123 K)

| Temperature (K) | Major Products | Minor Products |

|---|---|---|

| 873 | CO, CH₄, C₂H₄ | Methyl phenylacetate |

| 973 | Toluene, Styrene | 1-Phenyldodecene |

| 1073 | Benzene derivatives, CO₂ | C₆–C₁₀ alkenes |

Oxidative Transformations

The aliphatic chain and phenyl group are susceptible to oxidation, depending on the reagent.

Ozonolysis

-

Conditions : O₃ in CH₂Cl₂ at −78°C, followed by reductive workup (Zn/H₂O).

-

Products : Phenylacetic acid (C₆H₅CH₂COOH) and decanedioic acid (HOOC(CH₂)₁₀COOH) .

Metal-Catalyzed Oxidation

-

Conditions : KMnO₄/H₂SO₄ or CrO₃ in acetone.

-

Products : 12-Phenyldodecanedioic acid (via C–H activation at the α-position) .

Transesterification

The methyl ester group participates in alcohol-exchange reactions.

Conditions

-

Catalyst : Ti(OiPr)₄ or NaOMe.

-

Alcohol : Ethanol, butanol, or benzyl alcohol (reflux, 4–8 hours).

Radical Reactions

The long alkyl chain facilitates radical-mediated processes, such as halogenation or polymerization.

Bromination

-

Conditions : NBS (N-bromosuccinimide) under UV light.

-

Products : 12-Phenyl-11-bromododecanoate (major) and diastereomers .

Polymerization

-

Conditions : AIBN initiator in toluene (60°C, 24 hours).

-

Products : Oligomers with phenyl-terminated side chains (Mn ≈ 2,500–3,500 Da) .

Electrophilic Aromatic Substitution

The phenyl group undergoes nitration or sulfonation, though steric hindrance from the alkyl chain limits reactivity.

Nitration

Reduction Reactions

The ester group can be reduced to a primary alcohol or hydrocarbon.

LiAlH₄ Reduction

Catalytic Hydrogenation

Scientific Research Applications

Methyl 12-phenyldodecanoate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 12-phenyldodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activity and therapeutic potential .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- The phenyl group in this compound introduces aromaticity and steric bulk, distinguishing it from hydroxylated or branched analogs.

- Hydroxyl-containing analogs (e.g., Methyl 12-hydroxydodecanoate) exhibit higher polarity due to hydrogen bonding .

Physical and Chemical Properties

| Property | This compound | Methyl Dodecanoate | Methyl 12-Hydroxystearate |

|---|---|---|---|

| Physical State | Oil | Liquid | Solid |

| Melting Point | Not reported | 5.2°C | Not reported |

| Boiling Point | Not reported | 267°C | Not reported |

| Reactivity | Aromatic electrophilic substitution | Ester hydrolysis | Hydroxyl oxidation/ester hydrolysis |

| Solubility | Likely low in polar solvents | Low polarity | Moderate (hydroxyl group) |

Key Findings :

- This compound’s oil state contrasts with Methyl dodecanoate’s liquid form, likely due to the phenyl group disrupting crystallinity .

- The hydroxyl group in Methyl 12-hydroxystearate increases its melting point compared to non-polar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.